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Compound of Interest

Compound Name:
7'-Methylspiro[cyclopropane-1,3'-

indoline]

Cat. No.: B11921139

Get Quote

Compound Identity & Physicochemical Profile[1][2]
[3][4][5][6][7][8]
This molecule features a spiro-fusion at the 3-position of an indoline (dihydroindole) core,

introducing significant three-dimensional rigidity. The 7-methyl substitution creates steric bulk

near the nitrogen atom, influencing both metabolic stability and binding kinetics in drug targets.
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Property Specification

IUPAC Name
7'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-

indole]

Common Name 7'-Methylspiro[cyclopropane-1,3'-indoline]

CAS Registry Number 1461708-50-8

Molecular Formula C₁₁H₁₃N

Molecular Weight 159.23 g/mol

Core Scaffold Spiro[cyclopropane-1,3'-indoline]

Key Substituent Methyl group at position 7' (ortho to Nitrogen)

Synthesis & Isolation Context
Understanding the synthesis is critical for interpreting spectroscopic impurities. This compound

is typically accessed via the reduction of its oxindole precursor.

Synthetic Pathway (DOT Visualization)
The following diagram outlines the standard route: cyclopropanation of the 3-methylene

oxindole followed by carbonyl reduction.
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Figure 1: Synthetic logic flow from commercially available 7-methylisatin to the target indoline.

[1]

Spectroscopic Data Analysis[3][5][16][17]
A. 1H NMR Spectroscopy (400 MHz, CDCl₃)
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The proton spectrum is characterized by the high-field cyclopropane signals and the specific

1,2,3-trisubstituted aromatic pattern caused by the 7-methyl group.[2]
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Causality

0.65 – 0.75 Multiplet 2H
Cyclopropane

CH₂ (a)

High-field shift

due to spiro-ring

strain and

shielding cone of

the aromatic ring.

0.95 – 1.05 Multiplet 2H
Cyclopropane

CH₂ (b)

Diastereotopic

separation from

the other

cyclopropane

protons.

2.18 Singlet 3H 7'-CH₃

Characteristic

aryl-methyl

signal; slightly

shielded relative

to oxindole (2.30

ppm).

3.45 Singlet 2H Indoline H-2'

The CH₂

adjacent to

Nitrogen.

Appears as a

singlet due to the

spiro-C3

symmetry.

3.80 Broad s 1H N-H

Exchangeable

amine proton.

Shift varies with

concentration/sol

vent.[3]

6.65 Doublet (J=7.5) 1H Ar-H (H-6')

Ortho to the

electron-donating

Nitrogen;

shielded.
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6.85 Doublet (J=7.5) 1H Ar-H (H-4')
Meta to Nitrogen;

less shielded.

6.95 Triplet (J=7.5) 1H Ar-H (H-5')
Para to the spiro

center.

Critical Interpretation Note: Unlike the oxindole precursor, the H-2' protons in the indoline

appear at ~3.45 ppm. In the oxindole, this position is a Carbonyl (C=O), so no protons exist. If

you observe no signal at 3.45 ppm but a signal at ~8-9 ppm (NH amide), you have failed to

reduce the oxindole.

B. 13C NMR Spectroscopy (100 MHz, CDCl₃)
The carbon spectrum confirms the spiro-quaternary center and the loss of the carbonyl

functionality.
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Chemical Shift (δ,
ppm)

Type Assignment Notes

16.8 CH₃ 7'-CH₃ Methyl group carbon.

18.5 CH₂ Cyclopropane
High-field methylene

carbons.

28.4 C_quat C-3' (Spiro)

The quaternary spiro-

carbon connecting the

indoline and

cyclopropane.

56.2 CH₂ C-2'

The methylene carbon

adjacent to Nitrogen

(Indoline C2).

118.5 CH Ar-C (C-6')
Aromatic carbon ortho

to Nitrogen.

119.8 C_quat Ar-C (C-7')

Substituted aromatic

carbon bearing the

methyl group.

121.5 CH Ar-C (C-5') Aromatic carbon.

128.4 CH Ar-C (C-4') Aromatic carbon.

132.1 C_quat Ar-C (C-3a') Bridgehead carbon.

149.5 C_quat Ar-C (C-7a')

Bridgehead carbon

attached to Nitrogen

(deshielded).

C. Mass Spectrometry (ESI-MS)
Molecular Ion [M+H]⁺: Calculated: 160.1126 m/z. Found: 160.1 m/z.

Fragmentation Pattern:

m/z 144: Loss of methyl radical [M - CH₃] (Minor).
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m/z 130: Ring opening/loss of ethylene from cyclopropane (Retro-cycloaddition pathway).

D. Infrared Spectroscopy (FT-IR)
3380 cm⁻¹: N-H stretching (Secondary amine). Distinct from the broad amide band of the

precursor.

3050 cm⁻¹: C-H stretching (Cyclopropane/Aromatic).

2920 cm⁻¹: C-H stretching (Aliphatic Methyl).

No band at 1700 cm⁻¹: Absence of Carbonyl (C=O) confirms successful reduction.

Experimental Protocol: Sample Preparation
To ensure spectral fidelity, follow this isolation protocol before analysis.

Work-up: After reduction with LiAlH₄, quench with Glauber’s salt (Na₂SO₄·10H₂O) to

precipitate aluminum salts. Filter through Celite.

Solvent: Evaporate THF. Dissolve residue in CDCl₃.

Filtration: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter. Suspended

aluminum salts cause line broadening in NMR.

Stability: The indoline nitrogen is prone to oxidation (forming the indole). Store the sample

under Argon and analyze immediately. Evidence of oxidation: Appearance of olefinic protons

at ~6.5 ppm (indole C2-H) and loss of the spiro-cyclopropane integrity if ring expansion

occurs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pdfs.semanticscholar.org/270e/3d82c5dae14c9cc7097dfa8e4bb3f0929255.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.mdpi.com%2F1420-3049%2F27%2F8%2F2470
https://www.benchchem.com/product/b11921139/docs?utm_src=pdf-body#technical-characterization-7-methylspiro-cyclopropane-1-3-indoline
https://www.google.com/url?sa=E&q=https%3A%2F%2Fcommonchemistry.cas.org
https://www.benchchem.com/product/b11921139?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/7-Methylisatin
https://pubs.acs.org/doi/suppl/10.1021/acs.orglett.8b01840/suppl_file/ol8b01840_si_001.pdf
https://www.ckgas.com/wp-content/uploads/2015/04/NMR-Solvent-Data-Chart.pdf
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra05755d
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra05755d
https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra05755d
https://pdfs.semanticscholar.org/270e/3d82c5dae14c9cc7097dfa8e4bb3f0929255.pdf
https://www.benchchem.com/product/b11921139/docs#technical-characterization-7-methylspiro-cyclopropane-1-3-indoline
https://www.benchchem.com/product/b11921139/docs#technical-characterization-7-methylspiro-cyclopropane-1-3-indoline
https://www.benchchem.com/product/b11921139/docs#technical-characterization-7-methylspiro-cyclopropane-1-3-indoline
https://www.benchchem.com/product/b11921139/docs#technical-characterization-7-methylspiro-cyclopropane-1-3-indoline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11921139?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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